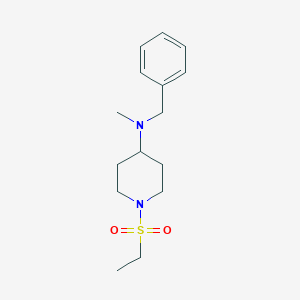![molecular formula C15H16N2O B247292 N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Aplicaciones Científicas De Investigación
MPEP has been extensively studied in scientific research due to its potential as a therapeutic agent for several neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. MPEP has also been studied as a potential treatment for addiction, anxiety, and depression. Additionally, MPEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
MPEP acts as a selective antagonist of the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor is involved in several physiological processes, including synaptic plasticity, learning, and memory. By blocking the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, MPEP can modulate the activity of glutamatergic neurotransmission, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. MPEP has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. Additionally, MPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments, including its high selectivity for the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor and its well-established synthesis method. However, MPEP has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Additionally, MPEP has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide antagonists. Additionally, the therapeutic potential of MPEP for several neurological and psychiatric disorders should be further explored in preclinical and clinical studies. Finally, the potential for MPEP to modulate other neurotransmitter systems should be investigated, as this could lead to the development of novel therapeutic agents for several disorders.
Métodos De Síntesis
The synthesis of MPEP involves several steps, including the reaction of 2-bromoethylpyridine with N-methylbenzamide to form N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. This reaction is followed by a purification step using column chromatography to obtain pure MPEP. The synthesis of MPEP has been well established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-17(12-10-14-9-5-6-11-16-14)15(18)13-7-3-2-4-8-13/h2-9,11H,10,12H2,1H3 |
Clave InChI |
ODNBJUNZVHSOQB-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)


amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)